molecular formula C16H14N4O7 B3724532 N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B3724532
M. Wt: 374.30 g/mol
InChI Key: PTQJUPCZJXLJCC-CAOOACKPSA-N
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Description

N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s biological activity.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and hydroxyl derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of hydrazide derivatives with varying functional groups.

Scientific Research Applications

N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7/c1-10-5-6-14(13(7-10)20(25)26)27-9-15(21)18-17-8-11-3-2-4-12(16(11)22)19(23)24/h2-8,22H,9H2,1H3,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQJUPCZJXLJCC-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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